molecular formula C6H3Cl2N3 B12946461 6,8-Dichloroimidazo[1,5-a]pyrazine

6,8-Dichloroimidazo[1,5-a]pyrazine

Cat. No.: B12946461
M. Wt: 188.01 g/mol
InChI Key: IMWQZJODGAHTIK-UHFFFAOYSA-N
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Description

6,8-Dichloroimidazo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C6H4Cl2N3 It is characterized by the presence of two chlorine atoms at the 6th and 8th positions on the imidazo[1,5-a]pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloroimidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dichloropyrazine with formamide under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are compatible with large-scale production is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloroimidazo[1,5-a]pyrazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of this compound, while oxidation reactions can produce corresponding oxo derivatives.

Scientific Research Applications

6,8-Dichloroimidazo[1,5-a]pyrazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Researchers study the compound’s interactions with biological macromolecules to understand its mechanism of action and potential as a biochemical tool.

Mechanism of Action

The mechanism of action of 6,8-Dichloroimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The dichlorination pattern can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug discovery and other applications.

Properties

Molecular Formula

C6H3Cl2N3

Molecular Weight

188.01 g/mol

IUPAC Name

6,8-dichloroimidazo[1,5-a]pyrazine

InChI

InChI=1S/C6H3Cl2N3/c7-5-2-11-3-9-1-4(11)6(8)10-5/h1-3H

InChI Key

IMWQZJODGAHTIK-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=CN2C=N1)Cl)Cl

Origin of Product

United States

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